2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride
Overview
Description
2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride is an organic compound with the molecular formula C11H16ClNO3. It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is known for its optical activity and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-2,6-dimethylbenzaldehyde and glycine.
Condensation Reaction: The aldehyde group of 4-hydroxy-2,6-dimethylbenzaldehyde reacts with the amino group of glycine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 4-hydroxy-2,6-dimethylbenzaldehyde.
Reduction: Reduction of the amino group can produce 2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propane.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in amino acid metabolism and neurotransmitter synthesis.
Pathways: It may influence pathways related to protein synthesis, signal transduction, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-hydroxyphenyl)propanoic acid (Tyrosine): A naturally occurring amino acid with similar structure but lacking the dimethyl groups.
2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid (DOPA): A precursor to neurotransmitters like dopamine, with an additional hydroxyl group on the aromatic ring.
Uniqueness
2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride is unique due to the presence of the dimethyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and specificity in certain applications .
Properties
IUPAC Name |
2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15;/h3-4,10,13H,5,12H2,1-2H3,(H,14,15);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZPIGXFXWUCDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)N)C)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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